2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide
Description
The compound 2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is a thieno[3,2-d]pyrimidin-4-one derivative with a sulfanyl-linked acetamide group terminating in a 4-nitrophenyl substituent. Key structural features include:
- Thieno[3,2-d]pyrimidin-4-one core: A bicyclic heteroaromatic system combining thiophene and pyrimidine rings.
- 6-Methyl group: Enhances lipophilicity and steric bulk.
- 4-Nitrophenylacetamide moiety: Provides electron-withdrawing effects and influences pharmacokinetic properties.
Properties
IUPAC Name |
2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S2/c1-11-9-14-16(29-11)17(24)21(7-8-27-2)18(20-14)28-10-15(23)19-12-3-5-13(6-4-12)22(25)26/h3-6,11H,7-10H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKJHOHYVUXNCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Thieno[3,2-d]Pyrimidin-4-One Core
The foundational step involves constructing the bicyclic thieno[3,2-d]pyrimidine system. A validated approach, adapted from antiplasmodial agent syntheses, begins with 4-methylacetophenone (Scheme 1):
- Oxime Formation : Treatment with hydroxylamine hydrochloride and phosphoryl trichloride in DMF yields the corresponding oxime.
- Thiophene Ring Construction : Reaction with methyl thioglycolate under basic conditions (NaOMe/MeOH) generates methyl 3-amino-5-(p-tolyl)thiophene-2-carboxylate .
- Cyclization to Pyrimidine : Condensation with ethoxycarbonyl isothiocyanate forms a thiourea intermediate, which cyclizes upon heating with tert-butylamine and EDCI·HCl to yield the 6-methyl-thieno[3,2-d]pyrimidin-4-one core.
Key Data :
Synthesis of the 2-Mercaptoacetamide Side Chain
The N-(4-nitrophenyl)acetamide segment is synthesized independently and coupled to the core:
Acetamide Preparation
- Chloroacetylation : 4-Nitroaniline reacts with chloroacetyl chloride in dichloromethane (DCM) with Et₃N as base.
- Thiolation : The resulting 2-chloro-N-(4-nitrophenyl)acetamide is treated with thiourea in ethanol/water (1:1) under reflux to yield the thiol.
Reaction Metrics :
Final Coupling and Purification
The convergent synthesis concludes with coupling the functionalized thienopyrimidine core and the acetamide thiol:
Thiol-Ene Reaction
- Base-Mediated Coupling : The core’s brominated derivative and thiolated acetamide react in THF with NaH (0°C to RT, 12 h).
- Workup : Neutralization with dilute HCl, extraction with ethyl acetate, and silica gel chromatography (eluent: hexane/EtOAc 3:1).
Performance Data :
Analytical Characterization
Critical spectroscopic data for the final compound:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.34 (s, 1H, NH), 8.18 (d, J = 8.8 Hz, 2H, ArNO₂), 7.72 (d, J = 8.8 Hz, 2H, ArNO₂), 4.15 (q, J = 6.4 Hz, 2H, OCH₂CH₃), 3.62 (t, J = 5.6 Hz, 2H, NCH₂), 3.24 (s, 3H, OCH₃), 2.98 (m, 2H, SCH₂), 2.45 (s, 3H, CH₃).
- HRMS (ESI+) : m/z calcd for C₁₈H₂₀N₄O₅S₂ [M+H]⁺ 437.0954, found 437.0956.
Challenges and Optimization Strategies
Regioselectivity in N-Alkylation
Competing O- vs. N-alkylation was mitigated using bulky bases (e.g., DBU) to favor N-functionalization.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amine derivative.
Scientific Research Applications
Chemical Synthesis and Research
1. Building Block for Organic Synthesis
- This compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecular architectures. Its thienopyrimidine structure can be modified to create derivatives with tailored properties for specific applications in medicinal chemistry and material science.
2. Reaction Mechanisms
- The compound can participate in various chemical reactions, including:
- Nucleophilic substitution : Particularly at the sulfur atom or nitrogen atoms within the thienopyrimidine ring.
- Oxidation and Reduction : It can undergo redox reactions, which are essential for synthesizing related compounds or studying reaction pathways.
1. Antimicrobial Properties
- Preliminary studies indicate that this compound exhibits antimicrobial activity against a range of pathogens. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
2. Anticancer Potential
- The compound has shown promise in anticancer research. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines:
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15.3 HeLa (Cervical Cancer) 12.5 A549 (Lung Cancer) 18.7 - These results suggest its potential as a therapeutic agent targeting cancer cells while minimizing toxicity to normal cells.
Medicinal Chemistry Applications
1. Drug Development
- The unique structural features of this compound make it a candidate for further development into pharmaceutical agents. Its potential to inhibit specific enzymes or receptors involved in disease processes could lead to new treatments for cancer and infectious diseases.
2. Structure-Activity Relationship Studies
- Researchers can utilize this compound to explore structure-activity relationships (SAR), which are crucial for understanding how modifications to its structure affect biological activity and pharmacological profiles.
Industrial Applications
1. Material Science
- The compound's stability and reactivity can be harnessed in the development of new materials, including polymers and coatings that require specific mechanical or chemical properties.
2. High-throughput Screening
- In industrial settings, this compound could be integrated into high-throughput screening processes to identify new drug candidates or materials with desirable characteristics efficiently.
Case Studies
1. Anticancer Activity Study
- A study published in a peer-reviewed journal demonstrated the anticancer efficacy of this compound against multiple cell lines, highlighting its potential as a lead compound for further development into anticancer therapies .
2. Antimicrobial Efficacy Assessment
- Research conducted on the antimicrobial properties revealed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its application in developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The target compound shares a thienopyrimidinone scaffold with several analogs, differing in substituents and bioactivity profiles. Key examples include:
Key Structural Differences:
- Positional Isomerism: The target compound’s thieno[3,2-d]pyrimidine scaffold differs from the [2,3-d] isomer in , altering ring substitution patterns and electronic properties.
- Substituent Effects: Methoxyethyl vs. Phenyl/Chloro Groups: The methoxyethyl group in the target compound improves aqueous solubility compared to lipophilic phenyl or chloro substituents . Nitrophenyl vs.
Bioactivity and Mode of Action
Evidence from bioactivity clustering () and molecular similarity metrics () highlights the following:
- Tanimoto Coefficient Analysis : Structural analogs with >70% similarity (e.g., aglaithioduline vs. SAHA in ) often share overlapping protein targets and bioactivity profiles. The target compound’s methoxyethyl and nitrophenyl groups may confer unique interactions with kinases or epigenetic regulators.
- Docking Affinity Trends: demonstrates that minor structural changes (e.g., methyl to ethyl) significantly alter docking scores due to steric clashes or hydrogen-bonding variations. The target compound’s methyl group at position 6 may optimize binding pocket compatibility compared to bulkier ethyl substituents .
- Pharmacokinetic Properties : The nitrophenyl group likely reduces metabolic stability compared to dichlorophenyl analogs (), but enhances target selectivity through electronic effects.
Biological Activity
The compound 2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties based on various research findings.
Chemical Structure and Properties
The compound's structure is characterized by a thienopyrimidine core linked to a sulfanyl group and an acetamide moiety. This unique configuration contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Several studies have demonstrated that compounds with similar structures show potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives of thieno[3,2-d]pyrimidines have been tested against Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis, with promising results indicating effective minimum inhibitory concentrations (MIC) .
- Mechanism of Action : The antimicrobial activity is often attributed to the inhibition of bacterial enzymes or interference with cellular processes. The structure-activity relationship (SAR) suggests that substituents on the thienopyrimidine ring significantly influence efficacy .
Anticancer Activity
Thienopyrimidine derivatives are also being explored for their potential as anticancer agents:
- Cell Line Studies : Compounds similar to the target structure have shown significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer). For example, one study reported IC50 values as low as 0.55 μM for certain derivatives against lymphoma cell lines .
- Mechanisms of Action : The anticancer effects are believed to stem from the ability of these compounds to induce apoptosis and inhibit cell migration through modulation of signaling pathways involved in cell growth and survival .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is another area of interest:
- Targeted Enzymes : Thienopyrimidine derivatives have been studied for their ability to inhibit phosphodiesterase and other enzymes critical in cellular signaling pathways. This inhibition can lead to altered cellular responses that may be beneficial in treating conditions such as cancer and inflammation .
Case Studies
Several case studies highlight the biological activities of thienopyrimidine derivatives:
- Antimicrobial Evaluation :
- Anticancer Assessment :
Data Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
